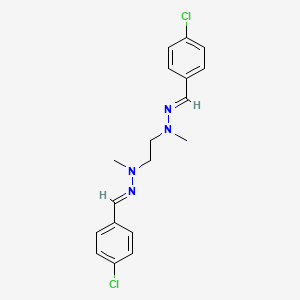![molecular formula C22H19NO3 B5756931 N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5756931.png)
N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide, also known as DMF, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DMF is a small molecule that belongs to the class of acrylamides, which are widely used in the synthesis of polymers, coatings, and adhesives.
作用机制
The mechanism of action of N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant and anti-inflammatory responses. This compound has been shown to activate the Nrf2 pathway, which may contribute to its anti-cancer and neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may help to reduce the progression of neurodegenerative diseases. In vivo studies have shown that this compound can reduce the growth of tumors in mice and improve cognitive function in animal models of Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of using N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide in lab experiments is its low toxicity. This compound has been shown to have a low toxicity profile in animal studies, making it a relatively safe compound to use in laboratory settings. However, this compound is not without limitations. This compound is a synthetic compound that may not accurately reflect the behavior of natural compounds in biological systems. Additionally, the synthesis of this compound requires expertise in organic chemistry and may not be accessible to all researchers.
未来方向
There are several future directions for research on N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide. One area of research is in the development of new cancer treatments. This compound has shown promise in inhibiting the growth of cancer cells, and further research is needed to determine its potential as a cancer therapy. Another area of research is in the treatment of neurodegenerative diseases. This compound has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease, and further research is needed to determine its potential as a treatment for these diseases. Additionally, research is needed to better understand the mechanism of action of this compound and how it interacts with biological systems.
合成方法
N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide can be synthesized through a multistep process that involves the condensation of 3,4-dimethylbenzoyl chloride with 2-furancarboxaldehyde to form 3-(2-furyl)-3,4-dimethylbenzoyl chloride. This intermediate product is then reacted with aniline to produce this compound. The synthesis of this compound requires expertise in organic chemistry and is typically carried out in a laboratory setting.
科学研究应用
N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer therapy. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to have anti-inflammatory and antioxidant properties, which may help to reduce the progression of these diseases.
属性
IUPAC Name |
(E)-N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-15-8-9-18(13-16(15)2)22(25)17-5-3-6-19(14-17)23-21(24)11-10-20-7-4-12-26-20/h3-14H,1-2H3,(H,23,24)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZZRDBYGVTVHZ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)C=CC3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)/C=C/C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3-chlorophenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5756852.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide](/img/structure/B5756891.png)

![4-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine](/img/structure/B5756903.png)


![2-[(4-fluorophenyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5756925.png)

![3,5-dimethoxy-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5756932.png)


